

Modulating GABAergic Currents in Brain Slices with NO-711: Application Notes and Protocols

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Compound of Interest

Compound Name: NO-711

Cat. No.: B1679361

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Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABA levels in the synaptic cleft and extracellular space is critical for normal brain function. GABA transporters (GATs) are key proteins responsible for the reuptake of GABA, thereby controlling the duration and spatial extent of GABAergic signaling.

NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, **NO-711** effectively increases the extracellular concentration of GABA, leading to an enhancement of GABAergic currents. This makes **NO-711** an invaluable pharmacological tool for studying the role of GAT-1 in various physiological and pathological processes, including epilepsy, anxiety, and sleep.[2] These application notes provide detailed protocols for utilizing **NO-711** to modulate GABAergic currents, specifically tonic inhibition, in acute brain slices, a widely used ex vivo model for studying synaptic physiology.

Mechanism of Action

GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABAA and GABAB receptors, leading to hyperpolarization or shunting inhibition of the postsynaptic neuron. The action of GABA is

terminated by its removal from the synaptic cleft, primarily through reuptake by GATs located on presynaptic terminals and surrounding glial cells.

NO-711 selectively binds to and inhibits GAT-1, preventing the reuptake of GABA. This leads to an accumulation of GABA in the extracellular space, resulting in the prolonged activation of GABA receptors, particularly the high-affinity extrasynaptic GABAA receptors that mediate tonic inhibitory currents.

Quantitative Data on NO-711 Efficacy

The following table summarizes the key quantitative parameters of **NO-711** and its effects on GABAergic currents as reported in the literature.

Parameter	Value	Species/Cell Type	Reference
IC50 for GAT-1	42 nM	Rat synaptosomes	[2]
Effect on Holding Current (Tonic Current)			
5 μ M NO-711	Increase of ~21-27 pA	Rat Dentate Gyrus Granule Cells (P13-P36)	[3]
10 μ M NO-711	Increase of 45-255 pA	Mouse Neocortical Neurons	[2]
10 μ M NO-711	Significant increase in Ihold	Mouse Hippocampal Neurons	[4]

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which is particularly effective for obtaining healthy brain slices from adult animals.[5][6][7]

Solutions:

- NMDG-aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep ice-cold, continuously bubbled with 95% O₂ / 5% CO₂.[\[6\]](#)
- HEPES-aCSF (Holding Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl₂, 2 MgSO₄. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature, continuously bubbled with 95% O₂ / 5% CO₂.[\[6\]](#)
- Recording aCSF: (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 2 MgSO₄. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature, continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

- Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
- Perfuse the animal transcardially with ice-cold, oxygenated NMDG-aCSF.
- Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated NMDG-aCSF.
- Mount the brain on a vibratome stage and cut 300-400 µm thick slices in the ice-cold, oxygenated NMDG-aCSF.
- Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
- Transfer the slices to a holding chamber containing HEPES-aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

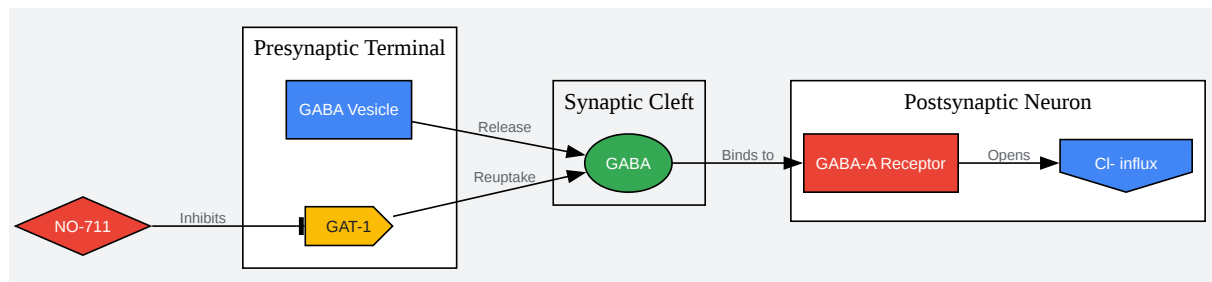
- Internal Solution (for recording tonic GABAergic currents): (in mM) 135 CsCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. pH adjusted to 7.25 with CsOH, osmolarity ~290 mOsm.

- **NO-711** Stock Solution: Prepare a 10 mM stock solution of **NO-711** in DMSO and store at -20°C. Dilute to the final desired concentration (e.g., 5-10 µM) in recording aCSF on the day of the experiment.

Procedure:

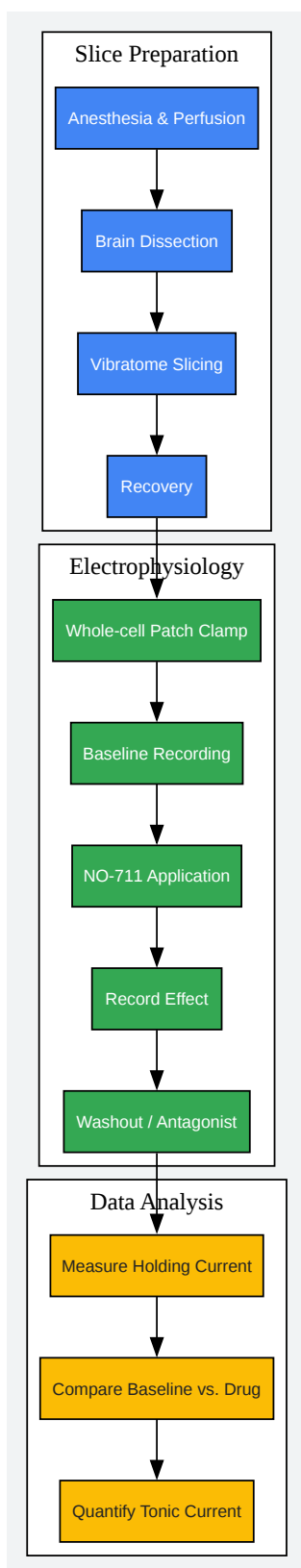
- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
- Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
- Obtain a whole-cell patch-clamp recording from the neuron of interest in voltage-clamp mode. Hold the neuron at -70 mV.
- Allow the cell to stabilize for 5-10 minutes to ensure a stable baseline recording.
- To measure tonic GABAergic currents, record the holding current for a baseline period (e.g., 5 minutes).
- Bath-apply **NO-711** at the desired concentration (e.g., 5 or 10 µM) by switching the perfusion to the recording aCSF containing the drug.
- Record the change in holding current for 10-15 minutes, or until a new stable baseline is reached. The downward shift in the holding current reflects the enhancement of the tonic GABAergic current.
- To confirm that the observed effect is mediated by GABAA receptors, co-apply a GABAA receptor antagonist such as bicuculline (10-20 µM) or gabazine (5-10 µM) at the end of the experiment. This should reverse the effect of **NO-711** and bring the holding current back to or above the initial baseline.

Visualizations



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Caption: Mechanism of **NO-711** action at a GABAergic synapse.



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Caption: Experimental workflow for studying **NO-711** effects.

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